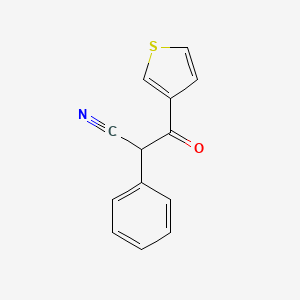

3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phenyl-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-8-12(10-4-2-1-3-5-10)13(15)11-6-7-16-9-11/h1-7,9,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQTTVGAYEJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile typically involves the condensation of benzaldehyde with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity, stability, and biological activity of 3-oxo-propanenitrile derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Thiophene Positional Isomerism : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in ’s analog alters electron distribution. Thiophen-3-yl may offer steric hindrance or electronic modulation distinct from the 2-position, affecting reactivity in cycloadditions or enzyme binding .

- Heterocyclic Substitution : Pyridinyl () introduces nitrogen, enabling hydrogen bonding in biological systems, whereas thiophenyl relies on sulfur-mediated interactions .

Biological Activity

3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C₉H₇NOS, and it contains a nitrile group, a carbonyl group, and a thiophene ring, which are known to contribute to various pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The thiophene moiety is particularly significant as it enhances the compound's ability to interact with biological targets.

Anti-inflammatory Effects

Compounds featuring thiophene rings have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). While direct evidence for this compound is sparse, its structural similarities to other known anti-inflammatory agents suggest potential in this area.

Anticancer Potential

The anticancer properties of similar compounds have been documented through various studies. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways. In silico studies indicate that this compound could interact with key proteins involved in cancer progression, warranting further investigation.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate thiophene derivatives with nitriles and carbonyl compounds. The following general synthetic route is proposed:

- Condensation Reaction : React a phenyl acetic acid derivative with thiophene in the presence of a dehydrating agent.

- Nitrilation : Introduce a nitrile group through nucleophilic substitution or addition reactions.

- Purification : Use crystallization or chromatographic techniques to isolate the desired product.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that 3-Oxo-2-phenyl-3-(thiophen-3-y)propanenitrile could be effective against similar strains based on its structural characteristics.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| 3-Oxo... | TBD | TBD |

Case Study 2: In Silico Docking Studies

In silico docking studies were performed to predict the binding affinity of 3-Oxo-2-phenyl-3-(thiophen-3-y)propanenitrile with various biological targets associated with inflammation and cancer pathways. The results indicated favorable interactions with COX enzymes and certain kinases involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Oxo-2-phenyl-3-(thiophen-3-yl)propanenitrile, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between thiophene-3-carbonyl derivatives and phenylacetonitrile precursors. Optimization involves:

- Temperature control : Maintaining 60–80°C to balance reaction kinetics and side-product formation.

- Catalyst selection : Using Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) to enhance electrophilic substitution at the thiophene ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Scaling requires solvent recycling and flow chemistry adaptations .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key techniques :

- NMR : ¹H/¹³C NMR identifies phenyl (δ 7.2–7.6 ppm), thiophene (δ 6.8–7.1 ppm), and nitrile (C≡N, δ ~120 ppm in ¹³C) groups.

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O ketone) confirm functional groups.

- X-ray crystallography : Resolves stereoelectronic effects of the thiophene-phenyl-ketone triad .

Q. How does the positioning of the thiophene ring influence the compound’s reactivity compared to structural analogs?

- Comparative analysis :

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in observed vs. predicted spectroscopic data for this compound?

- Approach :

- Multi-technique validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW 151.19 g/mol) .

- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies in electron density distribution .

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Workflow :

- Target selection : Screen against enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin transporters) using AutoDock Vina.

- Docking parameters : Grid box centered on active sites, with flexibility for thiophene-phenyl rotation.

- Validation : Compare predicted binding affinities (ΔG) with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What are the challenges in elucidating the reaction mechanisms involving the nitrile and ketone groups under varying conditions?

- Key challenges :

- Competitive pathways : Nitrile hydrolysis (to amides) vs. ketone reduction (to alcohols) under acidic/basic conditions.

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in ketone) to track oxygen exchange during oxidation to sulfones .

- Kinetic studies : Monitor intermediates via time-resolved FT-IR to distinguish SN1/SN2 pathways in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.